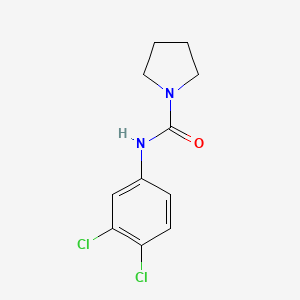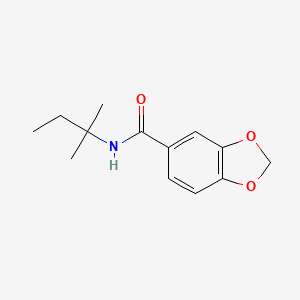
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide, also known as UMB 68, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. UMB 68 is a benzodioxole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 acts as a positive allosteric modulator of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein trafficking. The sigma-1 receptor is also involved in the regulation of various neurotransmitters, including dopamine, serotonin, and glutamate. N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 binding to the sigma-1 receptor results in the modulation of these processes, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the enhancement of cognitive function, the inhibition of tumor growth, and the reduction of blood pressure. N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has also been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 also has some limitations, including its relatively short half-life and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68, including the development of more potent and selective sigma-1 receptor modulators, the investigation of N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 as a potential treatment for neurodegenerative diseases, and the exploration of N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 as a potential treatment for cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 and to investigate its potential side effects and toxicity.
Méthodes De Synthèse
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 can be synthesized using various methods, including the reaction of 1,3-benzodioxole-5-carboxylic acid with 1,1-dimethylpropylamine. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and is carried out under anhydrous conditions. The resulting product is then purified using chromatography techniques to obtain pure N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68.
Applications De Recherche Scientifique
N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied extensively for its potential therapeutic applications in various fields of research, including neuroscience, cancer research, and cardiovascular disease research. In neuroscience, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied for its potential as a neuroprotective agent and for its ability to enhance cognitive function. In cancer research, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied for its potential as an anti-cancer agent and for its ability to inhibit tumor growth. In cardiovascular disease research, N-(1,1-dimethylpropyl)-1,3-benzodioxole-5-carboxamide 68 has been studied for its potential as a vasodilator and for its ability to reduce blood pressure.
Propriétés
IUPAC Name |
N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-4-13(2,3)14-12(15)9-5-6-10-11(7-9)17-8-16-10/h5-7H,4,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKGNPYVYBSLOII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbutan-2-yl)-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-hydroxy-2,2-dimethyl-7-[(4-nitrobenzyl)oxy]-2,3-dihydro-4H-chromen-4-one](/img/structure/B5868884.png)
![tert-butyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5868892.png)
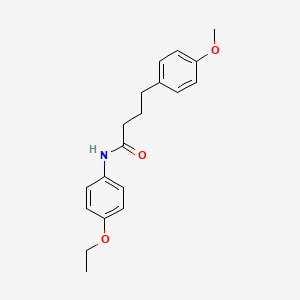
![isopropyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5868936.png)
![4-({[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5868938.png)
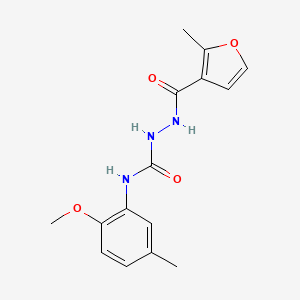
![2-{[2-(acetylamino)phenyl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5868960.png)
![N-(2-methoxyphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5868974.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-methyl-2-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5868975.png)
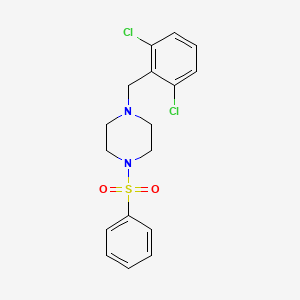
![methyl 4-{5-[(2-methoxy-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5868986.png)
![1-[2-(3-isopropylphenoxy)ethyl]pyrrolidine](/img/structure/B5868991.png)
![3,5-dimethyl-4-[2-(2-methylphenoxy)ethyl]-1H-pyrazole](/img/structure/B5868993.png)
